Boc-O-benzyl-L-beta-homoserine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

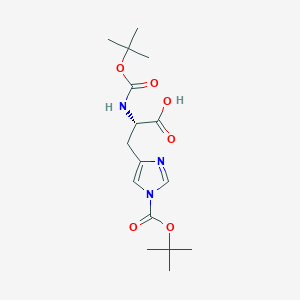

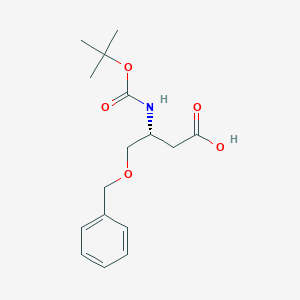

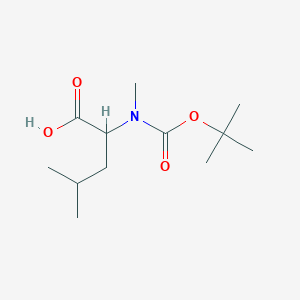

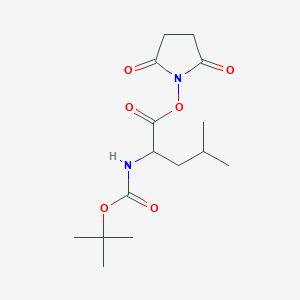

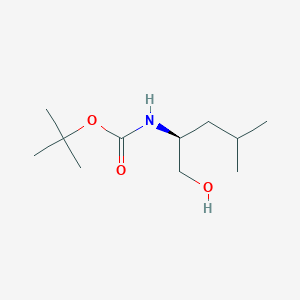

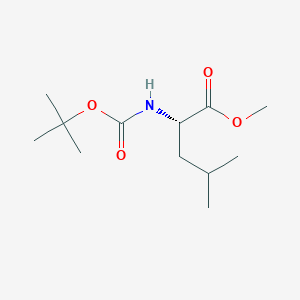

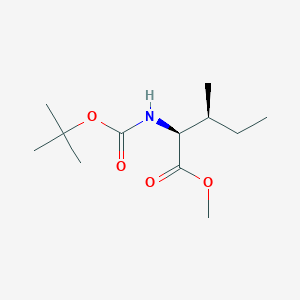

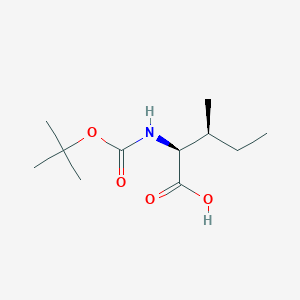

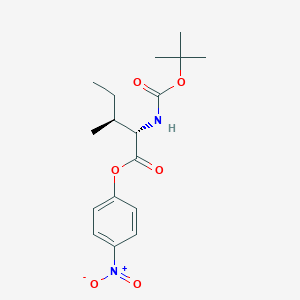

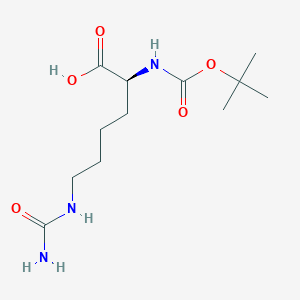

Boc-O-benzyl-L-beta-homoserine, also known as Boc-β-Homoser(Bzl)-OH, is a compound with the empirical formula C16H23NO5 and a molecular weight of 309.36 . It is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids by β-alkylation and peptides containing these amino acids .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@HCC(O)=O . This indicates that the molecule contains a tert-butoxycarbonyl (Boc) group, a benzyl group, and a beta-homoserine group. Physical and Chemical Properties Analysis

This compound is a white powder or crystal . It has a density of 1.154 g/cm3 , and a boiling point of 480.5ºC at 760mmHg . Its optical activity is [α]20/D +22.0±1.0°, c = 1 in methanol .Wissenschaftliche Forschungsanwendungen

Peptide Analogues in Nucleic Acids Synthesis

The compound was utilized in the synthesis of peptide analogues of DNA, involving L-α-amino-γ-thymine butyric acid and L-Valine subunits. This process involved the reaction of N-Boc-L-homoserine benzylester with N3-benzoylthymine under specific conditions, leading to the production of N-Boc-L-α-amino-γ-N3-benzoylthymine butyric acid benzylester. This intermediate was then employed in solution-phase peptide synthesis (Ceulemans et al., 1995).

Synthesis of 3-Deoxy-l-glycero-tetronic Acid

N-Boc-4-O-benzyl-l-homoserine was subjected to specific reactions leading to the production of 4-O-benzyl-3-deoxy-l-glycero-tetronic acid. This process involved steps like deamination and saponification, showcasing the compound's utility in complex organic syntheses (Lei, Ogawa, & Kováč, 1996).

Native Chemical Ligation

The compound was pivotal in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This process involved complex chemical reactions, demonstrating its critical role in peptide synthesis and modification (Crich & Banerjee, 2007).

Synthesis of L-α-Vinylglycine

The synthesis of L-α-vinylglycine from L-homoserine lactone utilized this compound. The process included the use of acid-labile protecting groups for amino and carboxyl groups and showcased the compound's role in the efficient production of L-α-vinylglycine (Berkowitz & Smith, 1996).

Synthesis of O-Glycosyl Serine and N-Glycosyl Asparagine

The compound was used in creating a trimethylsilyl enol ether to act as a synthetic equivalent for the homoalanine carbanion. This reagent was key in synthesizing C-glycosyl amino acids, representing its significance in advanced organic chemistry and biochemical applications (Dondoni, Marra, & Massi, 1999).

Beta-Aspartyl Phosphate in ATPase

Research on the red beet plasma membrane ATPase identified the formation of labeled homoserine, suggesting the attachment of the phosphoryl group to the beta-carboxyl side chain of an aspartic acid residue. This study implicates the compound in the understanding of enzymatic processes (Briskin & Poole, 1983).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXKDBZQDOLAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)